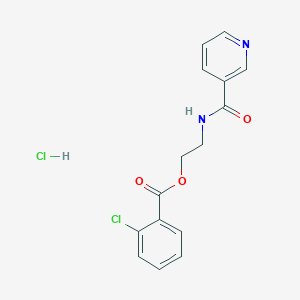

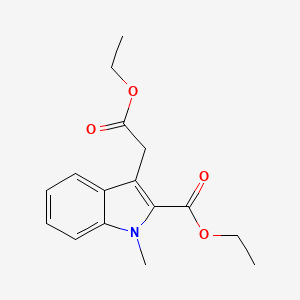

![molecular formula C20H17N3OS B2552141 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole CAS No. 383145-94-6](/img/structure/B2552141.png)

3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific compound is not directly studied in the provided papers, but related compounds with similar functional groups have been analyzed. These studies provide insights into the physical and chemical properties, molecular structure, and potential reactivity of such triazole derivatives.

Synthesis Analysis

The synthesis of related triazole compounds involves various strategies, including the condensation of thiosemicarbazides and the cyclization of hydrazonothioates. For instance, the synthesis of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole involves the interaction of different aromatic moieties and the formation of a triazole ring . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

X-ray diffraction (XRD) studies have been used to determine the crystal structure of triazole derivatives, revealing the presence of tautomeric forms and the preference for certain tautomers based on the substituents' electronic properties . The molecular structure is further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the geometrical parameters and the electronic distribution within the molecule .

Chemical Reactions Analysis

The reactivity of triazole derivatives is influenced by the presence of various functional groups. For example, the sulfur atom in the methylthio group is identified as an active center for electrophilic and radical attacks, while the site for nucleophilic substitution is medium-dependent . The molecular electrostatic potential (MEP) maps from computational studies can indicate possible sites for nucleophilic attack, such as the nitrogen atoms in the triazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental techniques like FT-IR, UV-Vis, and NMR spectroscopy, as well as theoretical calculations. These studies reveal information about vibrational wavenumbers, electronic transitions, and nuclear magnetic resonance properties . Theoretical calculations also provide data on global and local chemical activity descriptors, non-linear optical behaviors, and hyperpolarizability values .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis and Biological Activities

A study focused on the facile synthesis of a group of 1,2,4-triazole derivatives, which are structurally similar to the compound . These derivatives exhibited significant cytotoxic, antibacterial, and antifungal activities, underlining the potential of such compounds in medicinal chemistry and drug design (Sumangala et al., 2012).

Antioxidative Activity

Research into S-substituted derivatives of 1,2,4-triazole-5-thiones revealed noteworthy antioxidative properties. This suggests a potential application in combating oxidative stress, a factor in various diseases (Tumosienė et al., 2014).

Tautomeric Preferences

Studies on the tautomerism of azacycles related to 1,2,4-triazoles provide insight into the structural dynamics of these compounds. Understanding these dynamics is crucial for their application in areas like coordination chemistry and as ligands in metal complexes (Buzykin et al., 2008; Buzykin et al., 2006).

Biological Activities and Applications

Antimicrobial Properties

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobials (Almajan et al., 2010; Qingcu, 2014).

Fries Rearrangement and Structural Analysis

Research on the Fries rearrangement of N-acylated 1,2,4-triazoles led to the synthesis of compounds with detailed structural and theoretical analysis. This work contributes to the understanding of reaction mechanisms and structural intricacies of 1,2,4-triazole derivatives (Moreno-Fuquen et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-methylsulfanyl-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c1-25-20-22-21-19(23(20)16-10-3-2-4-11-16)14-24-18-13-7-9-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZGDIFVFRKLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

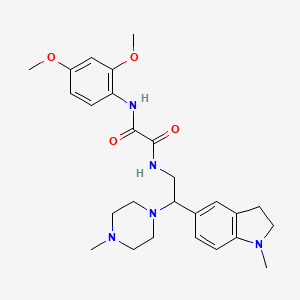

![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B2552066.png)

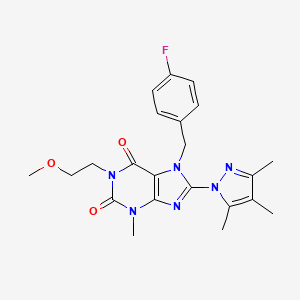

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)

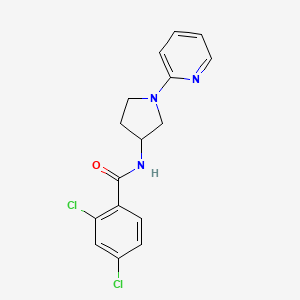

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)

![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)

![2-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2552075.png)

![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)

![N-[2-Methyl-5-(oxolan-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2552078.png)